4-Chloro-6-methyl-2-phenylpyrimidine
Overview
Description
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Pyrimidine derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The exact interaction of 4-Chloro-6-methyl-2-phenylpyrimidine with its targets and the resulting changes are currently unknown and may be a subject of ongoing research.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . It is also suggested to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .
Result of Action
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methyl-2-phenylpyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the production of metabolites .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. This modulation can lead to alterations in gene expression and changes in cellular metabolism, impacting cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression levels of various genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, toxic or adverse effects can occur, including liver toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of organic substances. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s involvement in these pathways highlights its potential impact on overall metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine typically involves the reaction of 2-phenylpyrimidine with chlorinating agents under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Chloro-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions with aryl or alkyl groups, facilitated by catalysts like palladium.
Common reagents used in these reactions include bases like sodium hydride (NaH) and catalysts such as palladium on carbon (Pd/C) . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrimidine derivatives .
Scientific Research Applications
4-Chloro-6-methyl-2-phenylpyrimidine has several applications in scientific research:
Comparison with Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine can be compared with other pyrimidine derivatives, such as:
6-Chloro-4-methyl-2-phenylpyrimidine: Similar in structure but with the chlorine and methyl groups at different positions.
4-Chloro-6-(methoxymethyl)-2-phenylpyrimidine: Contains a methoxymethyl group instead of a methyl group.
Fenclorim: A commercial herbicide safener with a similar pyrimidine core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-6-methyl-2-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLLLUIWZOISLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344610 | |
Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29509-92-0 | |
Record name | 4-Chloro-6-methyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 4-chloro-6-methyl-2-phenylpyrimidine elicits a "slow" xenobiotic response (XR) in Arabidopsis thaliana, compared to the "rapid" XR induced by fenclorim. What are the key differences observed in the transcriptomic profiles of these two responses?
A1: Both this compound and fenclorim, despite inducing different speeds of XR, trigger significant changes in gene expression in Arabidopsis thaliana []. Both compounds lead to a coordinated suppression of genes involved in cell wall biosynthesis and an up-regulation of genes involved in detoxification pathways [].
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